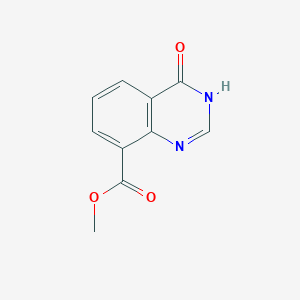

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Descripción general

Descripción

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Actividad Biológica

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The presence of the carboxylate group at the 8-position is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that quinazoline derivatives, including this compound, exhibit antimicrobial effects against various pathogens. In particular, studies have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases.

2. Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays demonstrate that this compound can inhibit the growth of several human tumor cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 10.5 | |

| This compound | MDA-MB-231 (Breast) | 12.0 | |

| This compound | HL-60 (Leukemia) | 9.5 |

In a comparative study, one derivative showed greater activity than the established chemotherapeutic agent temozolomide against solid tumor lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It has been suggested that these compounds may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the potential of this compound derivatives in cancer therapy:

- Study on Human Tumor Cell Lines : A series of derivatives were synthesized and tested for their antiproliferative effects on seven different human solid tumor cell lines and one leukemia cell line (HL-60). The results indicated that certain derivatives had IC50 values comparable to or better than traditional chemotherapy agents.

- Structure-Activity Relationship (SAR) Studies : SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly enhance biological activity. For instance, the introduction of various substituents at the N3 position has been correlated with increased antiproliferative effects against multiple cancer cell lines .

Aplicaciones Científicas De Investigación

Biological Activities

1. Antibacterial Properties

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has demonstrated notable antibacterial activity against various strains of bacteria. Studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

2. Antiviral Activity

The compound exhibits promising antiviral properties, particularly against viruses such as Hepatitis B and HIV. Molecular docking studies have indicated that it can act as an inhibitor of viral replication. In vitro experiments have confirmed that certain derivatives significantly reduce the viral load in infected cells, establishing its potential as a therapeutic agent for viral infections .

3. Anticancer Effects

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, studies have reported that this compound can inhibit cell proliferation in breast cancer and leukemia cell lines .

4. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including carbonic anhydrases and kinases. Its selective inhibition profile makes it a candidate for further development in treating diseases where these enzymes play a crucial role, such as cancer and metabolic disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. The use of green chemistry approaches has been emphasized to improve yields and reduce environmental impact. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Case Studies

Propiedades

IUPAC Name |

methyl 4-oxo-3H-quinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBHSPCYEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653342 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-10-8 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.